propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
Description
Propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a brominated methoxybenzylidene group, and a propynyloxy substituent, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C24H21BrN2O5S |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H21BrN2O5S/c1-4-9-31-21-18(25)11-15(12-19(21)30-3)13-20-22(28)27-24(33-20)26-17-8-6-7-16(14-17)23(29)32-10-5-2/h1,6-8,11-14H,5,9-10H2,2-3H3,(H,26,27,28)/b20-13+ |
InChI Key |
RYRCTGINGUWBHH-DEDYPNTBSA-N |
Isomeric SMILES |
CCCOC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2 |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate typically involves multiple steps. One common approach is the condensation of 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidinone ring and the brominated methoxybenzylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde: Shares a similar brominated methoxybenzylidene group.
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime: Contains a similar methoxybenzylidene structure with an oxime group
Uniqueness
Propyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is unique due to the combination of its thiazolidinone ring, propynyloxy substituent, and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
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